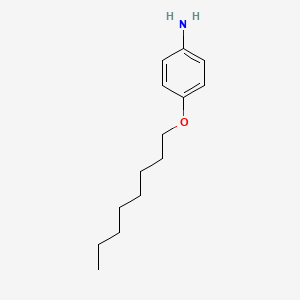

4-Octyloxyaniline

Vue d'ensemble

Description

Benzenamine, 4-(octyloxy)- is a useful research compound. Its molecular formula is C14H23NO and its molecular weight is 221.34 g/mol. The purity is usually 95%.

The exact mass of the compound Benzenamine, 4-(octyloxy)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenamine, 4-(octyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 4-(octyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Reactivity

Benzenamine, 4-(octyloxy)- possesses a unique structure that influences its reactivity and interaction with other molecules. The presence of the octyloxy group enhances its solubility in organic solvents and modifies its electronic properties, making it suitable for diverse applications.

Key Chemical Reactions

- Oxidation : Can be oxidized to form nitroso or nitro derivatives.

- Reduction : Can be reduced to yield the corresponding amine.

- Substitution : Engages in electrophilic aromatic substitution to form halogenated or nitrated derivatives.

Organic Synthesis

Benzenamine, 4-(octyloxy)- is widely used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals. Its ability to introduce the octyloxy group into various organic frameworks allows for the development of compounds with tailored properties.

Material Science

The compound is utilized in producing specialty chemicals and materials. It serves as a precursor for polymers and coatings that require specific thermal and mechanical properties.

| Application Type | Description |

|---|---|

| Organic Synthesis | Intermediate for dyes and pharmaceuticals |

| Material Science | Precursor for polymers and coatings |

Biological Research

Research has indicated that benzenamine, 4-(octyloxy)- exhibits potential biological activities. It has been investigated for its antimicrobial and anticancer properties. Studies suggest it may inhibit the growth of various pathogens and induce apoptosis in cancer cell lines.

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of benzenamine, 4-(octyloxy)- against common bacterial strains. Results showed significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.

- Anticancer Research : In vitro assays demonstrated that benzenamine, 4-(octyloxy)- could induce apoptosis in specific cancer cell lines. This suggests its potential role in cancer therapy by affecting cellular pathways involved in tumor growth.

- Modification of Biomolecules : The compound has been used to label proteins for imaging studies, highlighting its utility in biochemical research. This application aids in understanding biomolecular interactions and functions.

Mécanisme D'action

Mode of Action

At the molecular level, 4-Octyloxyaniline interacts with other reagents to form new carbon-carbon or carbon-nitrogen bonds . This allows for the creation of complex organic structures. Its mechanism of action involves participating in chemical reactions that lead to the formation of diverse organic compounds .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it participates in. By forming new bonds with other reagents, it contributes to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals in the reaction environment. For instance, its boiling point is 336 °C (lit.) and its melting point is 35-39 °C (lit.) , indicating that it is stable under a wide range of temperatures.

Activité Biologique

Benzenamine, 4-(octyloxy)-, also known by its chemical structure C14H23NO, is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications.

Benzenamine, 4-(octyloxy)- is synthesized through the reaction of an appropriate aniline derivative with an octyloxy substituent. The structural characteristics of this compound, particularly the long hydrophobic octyl chain, influence its solubility and interaction with biological membranes. Spectroscopic techniques such as NMR and FT-IR have been employed to confirm the molecular structure of this compound .

Biological Activity Overview

The biological activity of Benzenamine, 4-(octyloxy)- has been investigated in various contexts, particularly in relation to its effects on cellular processes and potential therapeutic applications.

1. Antitumor Activity

Recent studies have indicated that derivatives of Benzenamine, including those with octyloxy substituents, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that compounds with an octyloxy group showed lower EC50 values in melanoma cells (A375), suggesting enhanced antiproliferative activity compared to their unsubstituted counterparts . The following table summarizes the cytotoxicity findings:

| Compound | EC50 (µM) | Cell Line |

|---|---|---|

| Benzenamine, 4-(octyloxy)- | 11.8 | A375 (melanoma) |

| Parent compound | Higher | A375 (melanoma) |

This suggests that the introduction of the octyloxy group may enhance the compound's efficacy against cancer cells.

2. Mitochondrial Uncoupling Activity

Benzenamine derivatives have also been studied for their role as mitochondrial uncouplers. Specifically, 2,6-dinitro-4-(octyloxy)phenol—a related compound—demonstrated increased potency in uncoupling mitochondrial respiration compared to other dinitrophenol derivatives. This effect was attributed to changes in membrane partitioning and a lower pKa value of the hydroxy group due to the presence of the octoxy substituent . The findings are summarized below:

| Compound | Uncoupling Potency | Mechanism |

|---|---|---|

| 2,6-dinitro-4-(octyloxy)phenol | High | Direct effect on electron transport chain |

| 2,4-dinitrophenol | Moderate | Indirect effects |

These results indicate that Benzenamine derivatives can influence mitochondrial function significantly, which may have implications for metabolic disorders and obesity treatment.

The mechanisms underlying the biological activities of Benzenamine, 4-(octyloxy)- are multifaceted:

- Cellular Uptake and Membrane Interaction : The hydrophobic nature of the octyl chain facilitates membrane penetration, enhancing cellular uptake and interaction with intracellular targets.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress through ROS generation, leading to apoptosis in cancer cells .

- Inhibition of Enzymatic Activity : Certain derivatives have shown potential in inhibiting specific enzymes involved in cancer cell proliferation and survival pathways .

Case Studies

Several case studies highlight the practical applications and implications of Benzenamine derivatives:

- Melanoma Treatment : A study assessed the efficacy of octyloxy-substituted benzenamines in inhibiting melanoma growth in vitro. Results indicated a significant reduction in cell viability at lower concentrations compared to standard treatments.

- Metabolic Disorders : Research exploring mitochondrial uncoupling properties demonstrated potential applications for weight management therapies by modulating energy expenditure through enhanced uncoupling activity.

Propriétés

IUPAC Name |

4-octoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11H,2-7,12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYGZCHBIGKPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068203 | |

| Record name | Benzenamine, 4-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39905-45-8 | |

| Record name | 4-(Octyloxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39905-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(octyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039905458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(octyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Octyloxy)benzenamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the electronic structure of 4-Octyloxyaniline in material science?

A1: The electronic structure of this compound, particularly its π → π and n → π transitions, plays a crucial role in its optical properties. These transitions, occurring within the rigid core of the molecule, are responsible for its absorption bands around 298 nm and 379 nm respectively []. This understanding is vital for applications in areas like liquid crystals and optoelectronics. For instance, N,N-(terephthalylidene) bis (this compound) (TBO10A), a liquid crystal incorporating this compound, exhibits these optical properties due to the presence of this moiety [].

Q2: How does the molecular structure of this compound-based compounds influence their liquid crystalline properties?

A2: The presence of the octyloxy chain in this compound significantly influences the liquid crystalline properties of derivatives. For example, in the series of N-(p-alkoxybenzylidene)-2-methyl-4-octyloxyanilines, the length of the alkoxy chain (including the octyloxy group) directly impacts the temperature range at which nematic behavior is observed []. This highlights the role of molecular structure in tuning the liquid crystalline properties of these materials.

Q3: Can thin films of this compound derivatives undergo structural changes upon heating?

A3: Yes, thin films of diacetylene compounds containing this compound, like N-[4′-(5″-hydroxypenta-1″,3″-diynyl)-benzylidene]-4-octyloxyaniline, can exhibit significant changes in their electronic absorption spectra upon heating above 100 °C []. This change is attributed to modifications in molecular aggregation within the film, as confirmed by X-ray diffraction patterns [].

Q4: Are there any applications of this compound in bioimaging?

A4: Yes, this compound can be utilized in the development of dual-color-emitting carbon nanodots (CNDs) for bioimaging applications []. By modifying the surface of CNDs with this compound, researchers can create materials capable of emitting two distinct colors, enabling dual-color bioimaging both in vitro and in vivo []. This demonstrates the potential of this compound in advanced imaging techniques.

Q5: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A5: Various spectroscopic techniques are employed for the characterization of this compound and its derivatives. These include:

- Ultraviolet-visible spectrophotometry: This technique is used to study the electronic transitions within the molecule, providing information about its absorption properties [, ].

- Photoluminescence (PL) spectroscopy: PL spectroscopy helps analyze the light emitted by the molecule after excitation, offering insights into its electronic structure and excited state properties [].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including 13C NMR, is utilized to investigate molecular ordering, dynamics, and structural features [].

- Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the compound [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.